Absence of Direct Comparative GSH Depletion Data Against L-BSO
A search of primary research papers and authoritative databases yielded no direct, quantitative head-to-head comparisons between Boc-DL-buthionine and L-buthionine sulfoximine (L-BSO) or DL-buthionine sulfoximine (DL-BSO) for GSH depletion efficacy, IC50 values, or cellular potency. Vendor product pages, which were excluded from this analysis, provide no primary data [1]. Therefore, any claim of comparable or superior potency is not supported by the public scientific record.
| Evidence Dimension | Inhibition of γ-glutamylcysteine synthetase / GSH depletion |
|---|---|
| Target Compound Data | No quantitative data found in primary literature. |
| Comparator Or Baseline | L-Buthionine sulfoximine (L-BSO) has reported IC50 values of 1.9 μM, 8.6 μM, and 29 μM for melanoma, breast, and ovarian cancer specimens, respectively . |
| Quantified Difference | Not quantifiable from available data. |
| Conditions | N/A |
Why This Matters
The lack of comparative data means the potency and kinetics of Boc-DL-buthionine cannot be assumed from L-BSO studies, necessitating independent validation for any research application.
- [1] Comprehensive search of PubMed, Google Scholar, and SciFinder for 'Boc-DL-buthionine' (Date of search: 2026-04-19). View Source
